[1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone
Overview
Description
[1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclohexylethyl group. The diazaspiro structure is then formed through a series of cyclization reactions. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, [1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, offering therapeutic benefits for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
What sets [1-(2-Cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[44]nonan-2-yl)methanone apart from similar compounds is its unique combination of a triazole ring and a diazaspiro structure
Properties
IUPAC Name |
[1-(2-cyclohexylethyl)triazol-4-yl]-(7-ethyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-2-23-12-9-20(15-23)10-13-24(16-20)19(26)18-14-25(22-21-18)11-8-17-6-4-3-5-7-17/h14,17H,2-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVYTMILWGUZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(C1)CCN(C2)C(=O)C3=CN(N=N3)CCC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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